LY411575
Overview
Description
LY411575 is a highly potent, small molecule gamma-secretase inhibitor . It prevents Notch signaling, a key component of the Notch signaling pathway . It has been shown to promote goblet cell differentiation in mouse intestine and neural differentiation in mouse embryonic stem cells .
Synthesis Analysis
The original synthetic route of gamma secretase inhibitors(LY411575) was improved, and the yield of 35% was achieved which increased by 16% compared with the traditional process .
Molecular Structure Analysis
The molecular formula of LY411575 is C₂₆H₂₃F₂N₃O₄ .
Chemical Reactions Analysis
LY411575 is a selective small molecule inhibitor of gamma-secretase . Inhibition of gamma-secretase by LY411575 prevents Notch processing and activation .
Physical And Chemical Properties Analysis
LY411575 has a molecular weight of 479.48 and a chemical formula of C₂₆H₂₃F₂N₃O₄ . It is a solid, crystalline substance .
Scientific Research Applications
Inhibition of Osteoclastogenesis
LY411575 has demonstrated the ability to suppress osteoclast differentiation and osteoclast-specific gene expression. This effect has been observed both in vitro and in vivo, including in models of lipopolysaccharide-induced calvarial bone destruction. These findings suggest that LY411575 may have potential therapeutic applications in the treatment of osteoclast-mediated osteolytic bone diseases.
Regulation of Osteoblastic Differentiation
Another key area of application for LY411575 is in the regulation of osteoblastic differentiation. It has been identified as a potent regulator of the osteoblastic differentiation of human skeletal (mesenchymal) stem cells (hBMSCs). This regulation is particularly relevant for conditions associated with ectopic bone formation. LY411575's effect on osteoblast differentiation includes influencing genetic pathways and reducing the capacity for ectopic bone formation in hBMSCs.
Safety And Hazards
Future Directions
LY411575 has shown potential in promoting neuronal differentiation of neural progenitor cells derived from mouse embryonic stem cells, promoting goblet cell differentiation in mouse intestine, and inducing apoptosis in primary and immortalized Karposi’s sarcoma cells . These findings suggest that LY411575 could have future applications in the fields of neuroscience and cancer research .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-CVRXJBIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439850 | |
Record name | LY-411575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide | |
CAS RN |
209984-57-6 | |
Record name | (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209984-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 411575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-411575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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